molecular formula C15H17NO2S B11811559 Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

Cat. No.: B11811559
M. Wt: 275.4 g/mol
InChI Key: ZMEHYZAOFLUSPF-UHFFFAOYSA-N
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Description

Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate is a compound that features a benzothiazole moiety attached to a cyclohexane ring with a carboxylate ester group. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Chemical Reactions Analysis

Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate.

Biological Activity

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate, with the CAS number 1330754-75-0, is a compound that has garnered attention due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.4 g/mol
  • Purity : Minimum 95% .

Key Findings:

  • A study synthesized various benzo[d]thiazole derivatives and evaluated their AChE inhibitory properties. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as an anti-Alzheimer's agent .
  • The mechanism of action typically involves the binding of these compounds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .

Antioxidant Activity

Thiazole and its derivatives are also noted for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Research Insights:

  • Compounds similar to this compound have shown promise in scavenging free radicals and reducing oxidative damage in cellular models .
  • The antioxidant capacity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.

Antimicrobial Properties

The biological activity of thiazole derivatives extends to antimicrobial effects. These compounds can inhibit the growth of various bacterial and fungal strains.

Case Studies:

  • Various thiazole-based compounds have been tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations .
  • The structural characteristics, including electron-withdrawing groups on the thiazole ring, enhance their antimicrobial efficacy.

Data Summary Table

Biological Activity Activity Type IC50 Value (µM) Reference
Acetylcholinesterase InhibitionEnzyme Inhibition2.7
Antioxidant ActivityFree Radical ScavengingVaries
Antimicrobial ActivityBacterial/Fungal InhibitionLow Concentrations

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

ZMEHYZAOFLUSPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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